molecular formula C10H15F2NO B6158580 4-(4,4-difluorocyclohexyl)pyrrolidin-2-one CAS No. 1430091-67-0

4-(4,4-difluorocyclohexyl)pyrrolidin-2-one

Cat. No.: B6158580
CAS No.: 1430091-67-0
M. Wt: 203.2
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Description

4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one is a fluorinated organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a difluorocyclohexyl group attached to a pyrrolidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-difluorocyclohexyl)pyrrolidin-2-one typically involves the reaction of 4,4-difluorocyclohexanone with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4,4-difluorocyclohexyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways The compound’s fluorinated structure allows it to engage in unique interactions with enzymes, receptors, or other biomolecules, potentially leading to various biological effects

Comparison with Similar Compounds

  • 4-(4,4-Difluorocyclohexyl)piperidine
  • 4-(4,4-Difluorocyclohexyl)morpholine
  • 4-(4,4-Difluorocyclohexyl)azetidine

Comparison: Compared to these similar compounds, 4-(4,4-difluorocyclohexyl)pyrrolidin-2-one stands out due to its unique pyrrolidin-2-one ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1430091-67-0

Molecular Formula

C10H15F2NO

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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